molecular formula C14H19N3O3 B15314685 tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate

tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B15314685
M. Wt: 277.32 g/mol
InChI Key: TWNMAHFHNFJBRN-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydrazinecarbonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an indole derivative with tert-butyl chloroformate to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tert-butyl alcohol and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydro-1H-indole-1-carboxylate is unique due to the combination of the tert-butyl group, hydrazinecarbonyl group, and indole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl 6-(hydrazinecarbonyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-7-6-9-4-5-10(8-11(9)17)12(18)16-15/h4-5,8H,6-7,15H2,1-3H3,(H,16,18)

InChI Key

TWNMAHFHNFJBRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C(=O)NN

Origin of Product

United States

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